molecular formula C19H16N2O2S B2877108 4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312605-34-8

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2877108
CAS RN: 312605-34-8
M. Wt: 336.41
InChI Key: BNMCYWHSAJSXHU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring connected to an amide functional group . They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .


Molecular Structure Analysis

The molecular structure of a related compound, Benzamide, N-(4-methylphenyl)-, is available . It has a molecular weight of 211.2591 and its IUPAC Standard InChI is InChI=1S/C14H13NO/c1-11-7-9-13 (10-8-11)15-14 (16)12-5-3-2-4-6-12/h2-10H,1H3, (H,15,16) .

Scientific Research Applications

Drug Synthesis and Development

This compound serves as a crucial building block in the synthesis of various drug candidates. Its unique structure allows for the development of new pharmaceuticals, particularly in the realm of medicinal chemistry . The compound’s ability to undergo selective acylation makes it a valuable intermediate in creating more complex molecules with potential therapeutic effects.

Kinetics Study in Microflow Systems

The kinetics of reactions involving this compound have been studied in microflow systems, which are crucial for understanding its behavior in synthetic processes . These studies help optimize reaction conditions, leading to more efficient and sustainable production methods for pharmaceutical intermediates.

Antioxidant Activity

Benzamide derivatives, including this compound, have shown significant antioxidant properties. These activities are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Antibacterial Applications

Research has indicated that benzamide compounds exhibit antibacterial activity against a range of bacteria. This makes them potential candidates for developing new antibacterial agents, which are increasingly important due to rising antibiotic resistance .

Enzyme Inhibition

The compound has been evaluated for its inhibitory activities against enzymes like monoamine oxidases and β-secretase . These enzymes are targets in treating neurological disorders, making the compound a potential lead for drugs addressing these conditions.

Cytotoxicity Against Cancer Cells

Thiazole derivatives, which include the core structure of this compound, have been reported to exhibit cytotoxicity against various human tumor cell lines . This suggests a potential application in cancer therapy, where selective toxicity towards cancer cells is a critical goal.

properties

IUPAC Name

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-3-5-15(6-4-12)17-11-24-19(20-17)21-18(23)16-9-7-14(8-10-16)13(2)22/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMCYWHSAJSXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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